Enalapril-d5 tert-Butyl Ester

Descripción general

Descripción

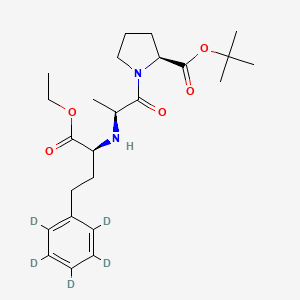

Enalapril-d5 tert-Butyl Ester is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Enalapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The molecular formula of this compound is C24H31D5N2O5, and it has a molecular weight of 437.58 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Enalapril-d5 tert-Butyl Ester involves multiple steps, starting with the preparation of the deuterated phenyl ring. The key steps include:

Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.

Formation of Deuterated Phenylacetic Acid: Deuterated benzene is converted to deuterated phenylacetic acid through a series of reactions, including Friedel-Crafts acylation and subsequent hydrolysis.

Synthesis of Enalapril-d5: Deuterated phenylacetic acid is then used to synthesize Enalapril-d5 through a series of steps involving esterification, amidation, and cyclization.

Esterification to Form this compound: Finally, Enalapril-d5 is esterified with tert-butyl alcohol to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Enalapril-d5 tert-Butyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to produce Enalapril-d5 and tert-butyl alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the ester group.

Substitution: The deuterated phenyl ring can participate in electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols)

Major Products Formed

Hydrolysis: Enalapril-d5 and tert-butyl alcohol.

Oxidation: Oxidized derivatives of Enalapril-d5.

Substitution: Substituted derivatives of Enalapril-d5

Aplicaciones Científicas De Investigación

Enalapril-d5 tert-Butyl Ester is widely used in scientific research, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the structure and behavior of Enalapril and its derivatives.

Biology: Employed in metabolic studies to trace the biotransformation of Enalapril in biological systems.

Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Enalapril.

Industry: Applied in the development and quality control of pharmaceutical formulations containing Enalapril

Mecanismo De Acción

Enalapril-d5 tert-Butyl Ester, like Enalapril, is a prodrug that is converted to its active form, Enalaprilat, in the body. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparación Con Compuestos Similares

Similar Compounds

Enalapril: The parent compound, used widely as an antihypertensive agent.

Enalaprilat: The active metabolite of Enalapril.

Lisinopril: Another ACE inhibitor with a similar mechanism of action.

Uniqueness

Enalapril-d5 tert-Butyl Ester is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately .

Actividad Biológica

Enalapril-d5 tert-Butyl Ester is a deuterated derivative of Enalapril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. This compound is notable for its potential applications in pharmacokinetic studies and drug metabolism research due to its isotopic labeling. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHDNO

- Molecular Weight : 437.584 g/mol

- CAS Number : 1356837-84-7

This compound functions as a prodrug, which is converted in the liver to its active form, enalaprilat. The mechanism involves the inhibition of ACE, leading to decreased levels of angiotensin II, a potent vasoconstrictor. This results in:

- Vasodilation : Reduced vascular resistance and blood pressure.

- Decreased Aldosterone Secretion : Lower levels of aldosterone lead to reduced sodium and water retention.

- Increased Bradykinin Levels : Potentially contributing to vasodilation and improved endothelial function.

Antihypertensive Effects

Clinical studies have demonstrated that Enalapril effectively lowers blood pressure across various populations, including those with low-renin hypertension. The antihypertensive effect can persist for at least 24 hours following administration, with steady-state responses developing over several weeks .

Impact on Cardiac Function

Enalapril has been shown to improve cardiac performance in patients with congestive heart failure by reducing preload and afterload. It enhances cardiac output and stroke volume while decreasing pulmonary capillary wedge pressure .

Case Studies and Research Findings

-

Pharmacogenetic Interactions :

A study highlighted the influence of genetic variants on the therapeutic response to Enalapril in Alzheimer's disease patients with hypertension. Variants affecting ACE activity were found to correlate with differential responses to treatment, suggesting that personalized medicine approaches could optimize outcomes for these patients . -

Bioanalytical Method Development :

Research involving bioanalytical methods for quantifying Enalapril and its metabolites demonstrated high recovery rates (77% to 104% for enalapril) using solid-phase extraction techniques. This validation process adhered to FDA guidelines, ensuring reliability for clinical pharmacokinetic studies . -

Comparative Studies :

In various animal models, Enalapril-d5 was utilized to trace metabolic pathways and assess pharmacokinetics. Studies indicated that the deuterated form could provide insights into drug metabolism without altering the pharmacological profile significantly .

Summary of Biological Activity

| Property | Description |

|---|---|

| ACE Inhibition | Reduces angiotensin II levels, leading to vasodilation |

| Antihypertensive Effect | Effective in lowering blood pressure across diverse populations |

| Cardiac Performance Improvement | Enhances output in heart failure patients |

| Pharmacogenetic Variability | Genetic factors influence response in specific patient groups |

Propiedades

IUPAC Name |

tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i7D,8D,9D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COROOYFPXSPNBH-IQEAFPNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661943 | |

| Record name | tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356837-84-7 | |

| Record name | tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.